molecular formula C19H21ClOS2 B13921696 2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane

2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane

Cat. No.: B13921696
M. Wt: 365.0 g/mol
InChI Key: USFIZHBXHMXBFL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane is an organic compound that features a dithiane ring substituted with a chlorinated and ethoxybenzylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane typically involves the reaction of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a nucleophilic addition mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1,3-dithiane is unique due to its dithiane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C19H21ClOS2

Molecular Weight

365.0 g/mol

IUPAC Name

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1,3-dithiane

InChI

InChI=1S/C19H21ClOS2/c1-2-21-17-7-4-14(5-8-17)12-16-13-15(6-9-18(16)20)19-22-10-3-11-23-19/h4-9,13,19H,2-3,10-12H2,1H3

InChI Key

USFIZHBXHMXBFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3SCCCS3)Cl

Origin of Product

United States

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